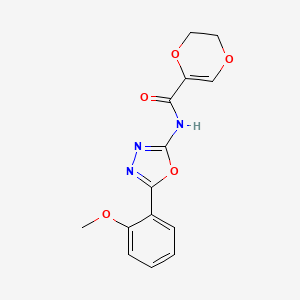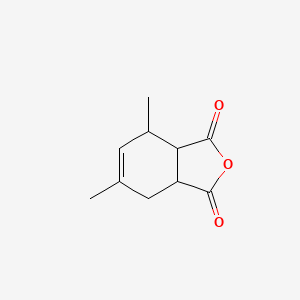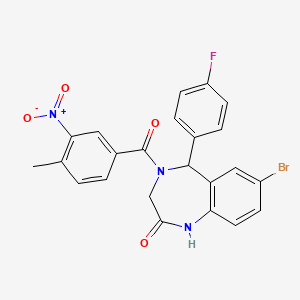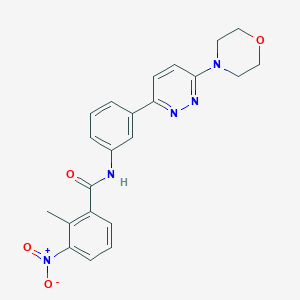
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The incorporation of a pyrrolidine ring enhances the compound’s pharmacological profile, making it a versatile scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Quinazoline derivatives have been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .
Mode of Action
It is known that quinazoline derivatives can interact with various targets to exert their effects .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its therapeutic efficacy .
Result of Action
A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized and biologically evaluated their antiproliferative activity against four human cancer cell lines (eca-109, a549, pc-3 and mgc-803) .
Action Environment
Environmental factors can significantly impact the action of a compound, influencing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized via the Povarov imino-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.
Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Pyrrolidine Substitution: The final step involves the substitution of the pyrrolidine ring at the 2nd position, which can be achieved through nucleophilic substitution using pyrrolidine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, palladium catalysts, and other suitable reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while reduction of the quinazoline core may yield dihydroquinazoline derivatives .
Scientific Research Applications
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Phenyl-2-(pyrrolidin-1-yl)quinazoline: Lacks the chlorine atom at the 6th position, resulting in different pharmacological properties.
6-Chloro-4-phenylquinazoline: Lacks the pyrrolidine ring, affecting its biological activity.
2-(Pyrrolidin-1-yl)quinazoline: Lacks both the phenyl and chlorine substituents, leading to a different pharmacological profile.
Uniqueness: 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is unique due to the combination of the chlorine atom, phenyl group, and pyrrolidine ring, which collectively enhance its pharmacological properties and make it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYZZOPEFFYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2527417.png)
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2527418.png)




![tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)


![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
